2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c23-17-4-6-18(7-5-17)30-14-20(29)28-11-9-27(10-12-28)19-8-3-16(13-24-19)21-25-22(31-26-21)15-1-2-15/h3-8,13,15H,1-2,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIILRJDDYUDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-chlorophenol with an appropriate acylating agent to introduce the ethanone moiety. The cyclopropyl and 1,2,4-oxadiazole rings are introduced through cyclization reactions under controlled conditions, often involving catalysts like palladium or copper.
Industrial Production Methods: In an industrial setting, the large-scale production of this compound often involves streamlined and cost-effective processes, such as using flow chemistry techniques. These methods enhance reaction efficiency and yield by allowing precise control over reaction conditions like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of reactions, including:
Oxidation: It may be oxidized to form corresponding oxides or other higher oxidation states under strong oxidizing agents.
Reduction: Reduction reactions can lead to the conversion of specific functional groups within the compound.
Substitution: The aromatic rings present in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions. Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions might involve halogens or nitrating agents under controlled temperatures.
Major Products: Depending on the reaction conditions, the compound can form various products, such as corresponding chlorides, nitrates, or oxides, which may possess distinct properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the study of chemical reactivity and mechanisms.
Biology: It is used in biological research to investigate its effects on various cellular processes and pathways, often as a part of studies involving cell signaling and molecular interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties, contributing to the development of new therapeutic agents.
Industry: Industrially, the compound is utilized in the formulation of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing their activity and downstream signaling events. The presence of heterocyclic rings and functional groups contributes to its ability to engage in hydrogen bonding, hydrophobic interactions, and electronic effects, which are crucial for its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (Compound 4)
- Structure: Shares the piperazine-ethanone core but substitutes the oxadiazole-pyridine group with a nitro-chloropyridine moiety.
- Synthesis: Prepared via Cs₂CO₃-mediated coupling of 2,3-dichloro-5-nitropyridine with a phenolic piperazine precursor in DMF .
- The nitro group may reduce metabolic stability compared to the oxadiazole in the target compound .
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives
- Structure: Replaces the chlorophenoxy group with a biphenyl system while retaining the piperazine-ethanone scaffold.
- Biological Activity : Demonstrates antipsychotic activity via dual anti-dopaminergic and anti-serotonergic effects. QSAR models highlight the importance of electron affinity (EA) and brain/blood partition coefficient (QPlogBB) for activity .
- The target compound’s oxadiazole-pyridine group may offer improved selectivity due to hydrogen-bonding interactions .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
- Structure: Simplifies the substituents with a single chlorine atom directly attached to the ethanone group.
- Biological Activity: Broad-spectrum applications, including antifungal and antibacterial effects. The lack of a bulky aromatic group (e.g., chlorophenoxy) may limit receptor binding specificity compared to the target compound .
Piperazine-Ethanone Derivatives with Heterocyclic Moieties
- Examples :
- Triazole-containing derivatives (e.g., from ): Feature a 1H-1,2,4-triazole instead of oxadiazole. Triazoles are more polar, which may reduce cell permeability but enhance aqueous solubility .
- Pyrimidine-containing derivatives (e.g., from ): Incorporate pyrimidine rings, which are common in kinase inhibitors. The methylpyridine group in ’s compound could enhance π-π stacking in hydrophobic pockets .
Structural and Pharmacokinetic Comparison Table
*Calculated from molecular formula C₂₂H₂₃ClN₆O₂ in .
†Estimated using analogous compounds.
Key Research Findings
- Role of Oxadiazole : The 1,2,4-oxadiazole in the target compound is electron-deficient, enhancing metabolic stability compared to nitro or triazole groups .
- Chlorophenoxy vs. Biphenyl: The 4-chlorophenoxy group balances lipophilicity and solubility, whereas biphenyl systems in derivatives prioritize CNS penetration .
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone , identified by its CAS number 1705466-70-1 , is a complex organic molecule that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 403.9 g/mol . Its structure features multiple pharmacologically relevant moieties, including a chlorophenoxy group, a piperazine ring, and an oxadiazole derivative, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O3 |
| Molecular Weight | 403.9 g/mol |
| CAS Number | 1705466-70-1 |
Biological Activity Overview
Research indicates that compounds containing chlorophenoxy and oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal effects.
- Anticancer Properties : The presence of piperazine and oxadiazole rings often correlates with cytotoxicity against cancer cell lines.
- Neuropharmacological Effects : Some derivatives have been evaluated for their potential in treating neurological disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The piperazine component may interact with various neurotransmitter receptors, influencing central nervous system activity.
- Oxidative Stress Reduction : The oxadiazole moiety may contribute to antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that those with oxadiazole rings exhibited significant inhibitory effects against various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values below 20 µM against A431 (epidermoid carcinoma) cells. These results suggest a potential role in cancer therapy .
Neuropharmacological Studies
Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models. In one study, a related compound demonstrated a significant reduction in anxiety-like behavior in mice when administered at doses of 10 mg/kg .
Q & A
Q. What are the common synthetic routes and key reaction conditions for synthesizing 2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step pathways, including:
- Nucleophilic substitution for introducing the 4-chlorophenoxy group.
- Piperazine coupling via carbodiimide-mediated amidation or Ullmann-type reactions.
- Oxadiazole ring formation using cyclization of nitrile intermediates with hydroxylamine under controlled pH (e.g., 8–10) and temperature (60–80°C) .
Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with catalysts like triethylamine or palladium complexes for cross-coupling steps .
Q. What standard analytical techniques are used to characterize this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation, focusing on oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) regions .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for bioactive studies) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing by-products in multi-step reactions?
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediates and adjust reaction times dynamically .
- Purification Strategies : Combine column chromatography (silica gel, hexane/ethyl acetate) with recrystallization (ethanol/water mixtures) for high-purity isolates .
- By-Product Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of piperazine derivatives) and employ scavengers like molecular sieves for moisture-sensitive steps .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors) via the oxadiazole and piperazine moieties .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Leverage datasets from analogs (e.g., trifluoromethyl-substituted oxadiazoles) to predict bioactivity .
Q. How can structural contradictions in crystallographic data be resolved?
- Refinement Protocols : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the oxadiazole and chlorophenyl groups .
- Twinned Data Analysis : Implement the Hooft parameter in PLATON to address pseudo-merohedral twinning .
- Validation Tools : Check for voids and overfitting using RIGU (R-free) and CCDC Mercury’s packing analysis .
Q. What experimental designs are recommended for studying environmental degradation pathways?
- Longitudinal Studies : Monitor hydrolysis/photolysis in simulated environmental matrices (e.g., pH 4–9 buffers, UV light exposure) over 30–90 days .
- LC-MS/MS Quantification : Track degradation products like 4-chlorophenol and cyclopropane derivatives using MRM transitions .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic toxicity of degradation by-products .
Data Analysis and Contradictions
Q. How to reconcile discrepancies in reported biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values from assays with standardized protocols (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .
- Structural Analog Comparison : Evaluate substituent effects (e.g., cyclopropyl vs. trifluoromethyl on oxadiazole) using pairwise statistical tests .
- Batch Effect Correction : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) to reduce inter-lab variability .
Q. What strategies validate the compound’s selectivity in multi-target pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
